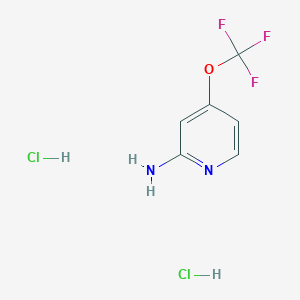

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. The compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which imparts distinct chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chloro-2-nitropyridine with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound featuring a pyridine ring substituted with a trifluoromethoxy group and an amino group at the 2-position, along with two hydrochloride ions. This compound is explored for use in developing pesticides and agrochemicals. The biological activity of this compound is primarily linked to its role as a pharmaceutical intermediate, with compounds of similar structures demonstrating potential in this area.

While specific documented case studies and comprehensive data tables for this compound are not detailed in the provided search results, the information available suggests several key applications and research areas:

Agrochemicals: This compound is being explored for the development of pesticides.

Pharmaceutical Intermediate: this compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in a variety of chemical transformations.

Medicinal Chemistry: The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially increasing the bioavailability of the compound. Preliminary studies suggest potential anti-cancer properties, though further research is needed to fully understand its pharmacological profile.

CDC42 Inhibitors: Research indicates that the insertion of a meta-trifluoromethyl group in a pyridin-4-amine can restore solubility . The presence of vicinal trifluoromethyl-, difluoromethoxyl-, or methoxyl groups in the pyridine ring can restore activity, likely due to an alteration of the basic strength of the pyridine site and additional interactions .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

2-(Trifluoromethyl)pyridin-4-amine: Another related compound with different substitution patterns on the pyridine ring.

Uniqueness

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

Overview

4-(Trifluoromethoxy)pyridin-2-amine dihydrochloride is a chemical compound that has attracted significant attention due to its unique trifluoromethoxy group, which contributes to its distinctive chemical reactivity and biological activity. This compound is being explored for various applications in medicinal chemistry, particularly as a potential therapeutic agent.

The presence of the trifluoromethoxy group in this compound enhances its binding affinity to biological targets, making it a valuable compound in drug development. Its structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethoxy group can enhance the compound’s selectivity and potency against certain biological targets, leading to various pharmacological effects. The exact mechanisms depend on the specific biological context, but they often involve modulation of signaling pathways or inhibition of enzymatic activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with trifluoromethyl substitutions can induce cell death through mechanisms such as methuosis, a form of cell death characterized by vacuole formation and cell rounding .

Case Study: Indolyl-Pyridinyl-Propenones

A related study evaluated indolyl-pyridinyl-propenones and demonstrated their ability to induce cytotoxicity in glioblastoma cells. The introduction of trifluoromethyl groups significantly increased their growth inhibition potency (GI50 values approaching 10 nM) .

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit specific enzymes. The compound's structure allows it to bind effectively to the active sites of various enzymes, potentially leading to therapeutic effects in conditions where these enzymes play a critical role.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)pyridine | Pyridine derivative | Anticancer activity, enzyme inhibition |

| 2-(Trifluoromethyl)pyridin-4-amine | Pyridine derivative | Similar enzyme inhibition properties |

Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives of pyridine compounds, including those with trifluoromethoxy substitutions. These studies highlight:

- Synthesis Techniques : Methods for synthesizing this compound typically involve nucleophilic substitution reactions where the trifluoromethoxy group plays a crucial role in determining the reactivity and selectivity of the resulting compounds.

- Biological Evaluation : In vitro studies have demonstrated that this compound exhibits selective activity against certain cancer cell lines, with ongoing research aimed at elucidating its full pharmacological profile .

Propriétés

IUPAC Name |

4-(trifluoromethoxy)pyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-4-1-2-11-5(10)3-4;;/h1-3H,(H2,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLXUKARELRWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.